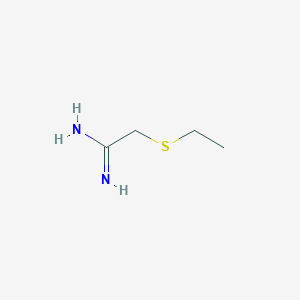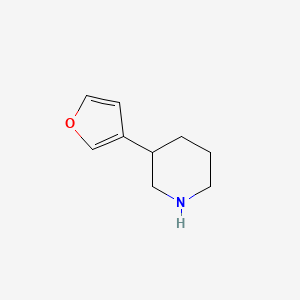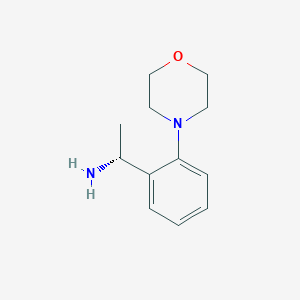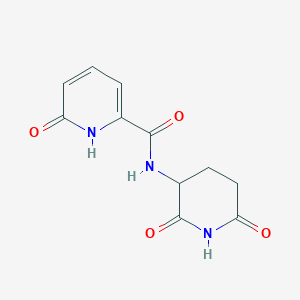
2-(Ethylthio)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylthio)acetimidamide is an organic compound with the molecular formula C4H10N2S and a molecular weight of 118.20 g/mol It is characterized by the presence of an ethylthio group attached to an acetimidamide moiety
Preparation Methods
The synthesis of 2-(Ethylthio)acetimidamide can be achieved through several synthetic routes. One common method involves the reaction of ethylthiol with acetimidamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and application needs .
Chemical Reactions Analysis
2-(Ethylthio)acetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylthio group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Ethylthio)acetimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Ethylthio)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
2-(Ethylthio)acetimidamide can be compared with similar compounds such as 2-(Methylthio)acetimidamide and other thio-substituted acetimidamides. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The unique ethylthio group in this compound distinguishes it from its analogs, providing distinct advantages in certain applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study for chemists, biologists, and industrial researchers alike.
Properties
Molecular Formula |
C4H10N2S |
|---|---|
Molecular Weight |
118.20 g/mol |
IUPAC Name |
2-ethylsulfanylethanimidamide |
InChI |
InChI=1S/C4H10N2S/c1-2-7-3-4(5)6/h2-3H2,1H3,(H3,5,6) |
InChI Key |
ZGSISBDWAHNKKV-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)










